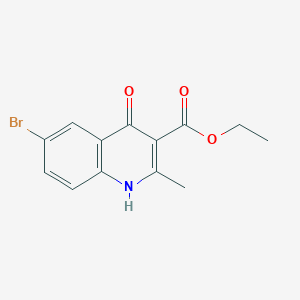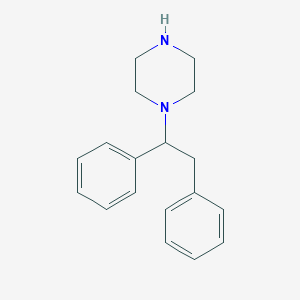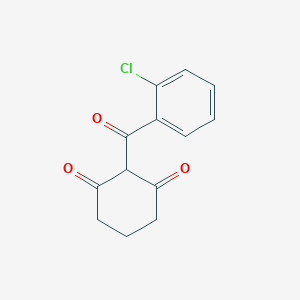
Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1. The presence of bromine, hydroxyl, and carboxylate groups further enhances its reactivity and potential utility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4-hydroxy-2-methylquinoline-3-carboxylate using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Another approach involves the cyclization of aniline derivatives with malonic acid or its equivalents, followed by bromination and esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkyl group using suitable reagents.
Esterification and Hydrolysis: The ethyl carboxylate group can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in acetic acid or chloroform.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group to ketones or alkyl groups .
科学的研究の応用
Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and hydroxyl group but lack the bromine and ethyl carboxylate groups.
Indole Derivatives: Indoles are structurally similar heterocyclic compounds with a nitrogen atom in a five-membered ring fused to a benzene ring.
Quinoline Heterocycles: Various quinoline derivatives with different substituents and functional groups
Uniqueness
Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate is unique due to the combination of its bromine, hydroxyl, and ethyl carboxylate groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse applications in research and industry .
特性
CAS番号 |
88960-40-1 |
|---|---|
分子式 |
C13H12BrNO3 |
分子量 |
310.14 g/mol |
IUPAC名 |
ethyl 6-bromo-2-methyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)11-7(2)15-10-5-4-8(14)6-9(10)12(11)16/h4-6H,3H2,1-2H3,(H,15,16) |
InChIキー |
OWQFPNVJMALXNK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B3064139.png)












